Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate is a synthetic organic compound characterized by its complex structure, which includes an ethyl ester, a tert-butoxycarbonyl (Boc) protecting group, and a methylamino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate typically involves multiple steps. One common method includes the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microreactor systems has been reported to improve the sustainability and versatility of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate involves its interaction with specific molecular targets. The Boc group acts as a protecting group for amines, preventing unwanted side reactions during synthesis. The compound can be selectively deprotected under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Similar in structure, this compound also contains a Boc-protected amine and an ester group.
tert-Butyl 4-(hydroxymethyl)benzylcarbamate: Another Boc-protected compound used in organic synthesis.
Uniqueness
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial production.
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-oxobutanoate |
InChI |
InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8-13(5)11(16)18-12(2,3)4/h6-8H2,1-5H3 |
InChI Key |
GCAUMVLEDUTKIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.